d-Glucose, ether with ethylene glycol
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Overview
Description
d-Glucose, ether with ethylene glycol, is a compound formed by the etherification of d-glucose with ethylene glycol. This compound is typically a white solid that is highly soluble in water. It is an important chemical with various applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-glucose, ether with ethylene glycol, involves the reaction of d-glucose with ethylene glycol under specific conditions. One common method is the acid-catalyzed etherification reaction, where d-glucose is reacted with ethylene glycol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
In industrial settings, the production of this compound, often involves continuous processes to ensure high yield and efficiency. The reaction conditions are optimized to maximize the conversion of d-glucose and ethylene glycol into the desired ether compound. This may include the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
d-Glucose, ether with ethylene glycol, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions typically involve acidic or basic environments to facilitate the oxidation process.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually performed under mild conditions to prevent the degradation of the compound.
Substitution: Substitution reactions can occur when the ether group is replaced by other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .
Scientific Research Applications
d-Glucose, ether with ethylene glycol, has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a chemical intermediate in various organic synthesis processes.
Biology: The compound is used in biochemical studies to investigate the interactions between carbohydrates and other biomolecules.
Medicine: In the medical field, this compound, is used in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is utilized in the production of various industrial products, including plastics, resins, and coatings.
Mechanism of Action
The mechanism of action of d-glucose, ether with ethylene glycol, involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: A simple diol with similar chemical properties but lacks the glucose moiety.
Propylene glycol: Another glycol with similar physical properties but different chemical reactivity.
Glycerol: A trihydroxy alcohol with similar solubility and biocompatibility but different structural features .
Uniqueness
d-Glucose, ether with ethylene glycol, is unique due to the presence of both glucose and ethylene glycol moieties in its structure. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its ability to form stable ether bonds and interact with various biomolecules sets it apart from other similar compounds .
Properties
CAS No. |
100402-59-3 |
---|---|
Molecular Formula |
C14H28O13 |
Molecular Weight |
404.36 g/mol |
IUPAC Name |
ethane-1,2-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C2H6O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;3-1-2-4/h3-14,17-22H,1-2H2;3-4H,1-2H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
InChI Key |
BUTFGATUEXWPHV-NWVPAHFOSA-N |
Isomeric SMILES |
C(CO)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(CO)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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